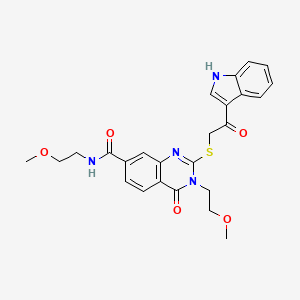

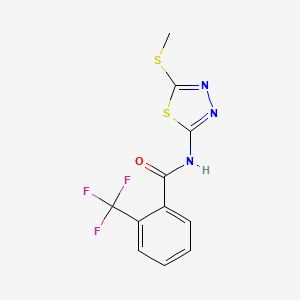

![molecular formula C15H14Cl2O3 B2967305 {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 872196-89-9](/img/structure/B2967305.png)

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol, commonly known as DCM, is a synthetic compound with a variety of uses in scientific research. DCM is a colorless, flammable liquid with a sweet, musty odor. It is widely used as a solvent in chemical laboratories and in the production of pharmaceuticals. DCM is also used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.

科学的研究の応用

DCM is used extensively in scientific research. It is a common solvent for many organic reactions and is often used for the extraction and purification of organic compounds. It is also used as a reagent in the synthesis of other compounds, such as polymers and pharmaceuticals. In addition, DCM is used in the analysis of complex mixtures, such as in the analysis of essential oils and natural products.

作用機序

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties . They are able to kill bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Antiseptics like dichlorobenzyl alcohol generally work by disrupting the cell walls of bacteria and the envelopes of viruses, preventing them from functioning properly .

Result of Action

The result of the compound’s action would depend on its exact mechanism and targets. If it functions similarly to dichlorobenzyl alcohol, it could potentially kill bacteria and viruses, helping to clear up infections .

実験室実験の利点と制限

DCM has a number of advantages for use in laboratory experiments. It is inexpensive, readily available, and has a low boiling point, which makes it ideal for use as a solvent in a variety of reactions. It is also non-toxic and has a low vapor pressure, which makes it safe to use in the laboratory. However, DCM can be highly flammable and explosive, so it must be handled with caution. In addition, long-term exposure to DCM can be harmful, so it must be used with proper safety precautions.

将来の方向性

DCM has a variety of potential future applications in scientific research. It could be used to synthesize more complex compounds, such as pharmaceuticals and polymers. It could also be used to develop more efficient and environmentally friendly methods of synthesis. In addition, DCM could be used to analyze complex mixtures, such as essential oils and natural products. Finally, DCM could be used to develop more effective treatments for diseases, such as cancer and neurological disorders.

合成法

DCM can be synthesized by a variety of methods. Most commonly, it is produced via the Friedel–Crafts acylation of anisole with 2,4-dichlorobenzoyl chloride, followed by hydrolysis of the resulting acylated product. This method yields a high-purity product with a low level of impurities. Another method of synthesis involves the reaction of anisole with 2,4-dichlorobenzoyl chloride in the presence of an alkali, such as sodium hydroxide, followed by hydrolysis of the resulting acylated product. This method yields a lower-purity product with a higher level of impurities.

特性

IUPAC Name |

[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(16)7-13(11)17/h2-7,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQJDZDLRQKFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

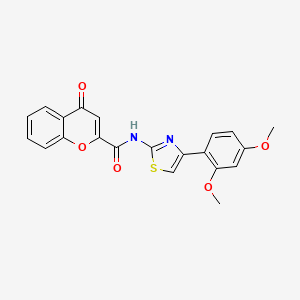

![5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester](/img/structure/B2967222.png)

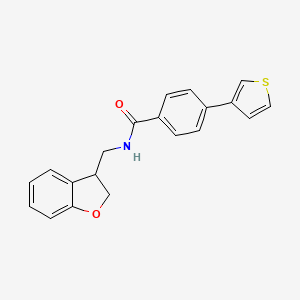

![Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate](/img/structure/B2967225.png)

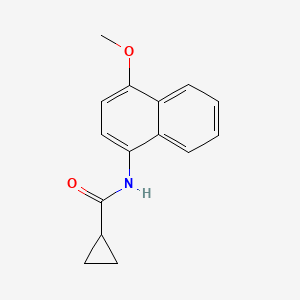

![N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2967230.png)

![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2967233.png)

![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)

![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)